molecular formula C5H14ClNO B1608523 1-(dimethylamino)propan-2-ol;hydrochloride CAS No. 54541-47-8

1-(dimethylamino)propan-2-ol;hydrochloride

Cat. No.: B1608523
CAS No.: 54541-47-8
M. Wt: 139.62 g/mol
InChI Key: JUSZROWIGBIXOS-UHFFFAOYSA-N
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Description

1-(dimethylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C5H14ClNO. It is also known by other names such as (2-hydroxypropyl)dimethylammonium chloride and 1-(dimethylamino)propan-2-ol hydrochloride . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known to be a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Cellular Effects

Given its role as an inhibitor of choline uptake , it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism related to choline.

Molecular Mechanism

The molecular mechanism of action of 2-Propanol,1-(dimethylamino)-, hydrochloride (1:1) is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to its role as a choline uptake inhibitor .

Metabolic Pathways

Given its role as a choline uptake inhibitor , it may interact with enzymes or cofactors involved in choline metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylamino)propan-2-ol;hydrochloride typically involves the reaction of 1-(dimethylamino)-2-propanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3CH(OH)CH2N(CH3)2+HClCH3CH(OH)CH2N(CH3)2HCl\text{CH}_3\text{CH(OH)CH}_2\text{N(CH}_3\text{)}_2 + \text{HCl} \rightarrow \text{CH}_3\text{CH(OH)CH}_2\text{N(CH}_3\text{)}_2\text{HCl} CH3​CH(OH)CH2​N(CH3​)2​+HCl→CH3​CH(OH)CH2​N(CH3​)2​HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

1-(dimethylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-(dimethylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Dimethylisopropanolamine: Similar in structure but lacks the hydrochloride component.

    N,N-Dimethyl-2-hydroxypropylamine: Another related compound with similar functional groups.

Uniqueness

1-(dimethylamino)propan-2-ol;hydrochloride is unique due to its combination of the dimethylamino group and the hydrochloride salt, which enhances its solubility and reactivity in various chemical and biological systems .

Properties

IUPAC Name

1-(dimethylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(7)4-6(2)3;/h5,7H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZROWIGBIXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83176-72-1
Record name 2-Propanol, 1-(dimethylamino)-, hydrochloride (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83176-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70969776
Record name 1-(Dimethylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54541-47-8
Record name N,N-Dimethyl-2-hydroxypropylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54541-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Hydroxypropyl)dimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054541478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxypropyl)dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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